[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate
Description
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Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3F3N2O2S/c1-22-12(25-8-4-2-7(15)3-5-8)9(6-24-13(23)11(16)17)10(21-22)14(18,19)20/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHACRGJGPGESTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C(Cl)Cl)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals interactions.
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving sulfur-containing proteins or enzymes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate are currently unknown. These properties are crucial in determining the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets.
Biological Activity
The compound [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate (CAS No. 321553-42-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H9Cl3F3N3O2S
- Molecular Weight : 446.66 g/mol
- CAS Number : 321553-42-8
- Purity : >90%
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that related pyrazole compounds exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglia. For instance, compounds similar to this compound have shown efficacy in reducing inflammation in models of neuroinflammation induced by lipopolysaccharide (LPS) .
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 family proteins and activation of caspases. The presence of electron-withdrawing groups, such as trifluoromethyl and chlorophenyl moieties, enhances their cytotoxic effects against different cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production in microglia | |
| Anticancer | Induction of apoptosis via Bcl-2 inhibition | |
| Cytotoxicity | IC50 values against various cancer cell lines |
Case Studies
-
Neuroinflammation Model :
A study investigated the effects of a related compound on LPS-induced neuroinflammation. The results showed a significant reduction in inflammatory markers and protection against neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases . -
Cancer Cell Line Studies :
Several analogs were tested against human cancer cell lines, revealing that the incorporation of specific functional groups significantly improved their cytotoxicity. For example, compounds with trifluoromethyl substitutions exhibited enhanced growth inhibition compared to their non-substituted counterparts .
Q & A
Q. What are the standard synthetic routes for [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazole core. Key steps include:
- Sulfanyl Group Introduction : Reaction of 4-chlorophenyl thiol with a halogenated pyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Coupling of the pyrazole-sulfanyl intermediate with 2,2-dichloroacetyl chloride in the presence of a coupling agent (e.g., DCC) .
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction monitoring via TLC and structural confirmation via ¹H/¹³C NMR and HRMS are critical .
Q. How can researchers verify the purity and structural integrity of the compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks to confirm the presence of the trifluoromethyl group (~δ -60 ppm in ¹⁹F NMR), sulfanyl-linked aromatic protons, and ester carbonyl signals .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S, Cl, F content) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Cell-Based Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Parameter Screening :
- Temperature : Lower temperatures (0–5°C) during sulfanyl group introduction reduce disulfide byproducts .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Use : Add catalytic KI to enhance nucleophilic substitution efficiency .
- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (time, temperature, stoichiometry) .
Q. What computational methods are effective for studying the compound’s electronic properties?
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
- Simulate UV-Vis spectra using TD-DFT to correlate with experimental λₘₐₓ values .
- Molecular Docking : Predict binding affinities to biological targets (e.g., COX-2, EGFR) using AutoDock Vina .
Q. How can environmental fate studies be designed to assess ecological risks?
- Experimental Framework :
- Hydrolysis Stability : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C, analyzing degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and monitor half-life using HPLC .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via EPI Suite estimation .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna or Danio rerio (zebrafish) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis :
- Compare assay conditions (e.g., cell line passage number, serum concentration) to identify variability sources .
- Validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F) to isolate critical functional groups .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
Q. Table 2. Environmental Stability Parameters
| Condition | Half-Life (Days) | Major Degradation Products | Reference |
|---|---|---|---|
| pH 7, 25°C | 28 | Dichloroacetic acid, pyrazole-SH | |
| UV Light, 254 nm | 6 | Dechlorinated derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
